N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine

Description

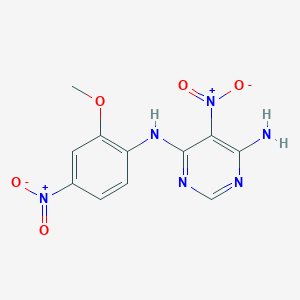

N4-(2-Methoxy-4-Nitrophenyl)-5-Nitropyrimidine-4,6-Diamine is a pyrimidine derivative featuring a 5-nitro group and 4,6-diamine substituents. The N4 position is substituted with a 2-methoxy-4-nitrophenyl group, which introduces both electron-donating (methoxy) and electron-withdrawing (nitro) effects. Its synthesis likely involves nucleophilic substitution reactions on a 5-nitropyrimidine core, similar to methods described in and .

Properties

IUPAC Name |

4-N-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O5/c1-22-8-4-6(16(18)19)2-3-7(8)15-11-9(17(20)21)10(12)13-5-14-11/h2-5H,1H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMULDUFXVMSABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-methoxyphenyl compounds followed by the introduction of pyrimidine rings through condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the nitro groups, potentially leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties and reactivity.

Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties.

Scientific Research Applications

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compound’s closest structural analogues include symmetric 5-nitropyrimidine-4,6-diamines () and unsymmetric derivatives with aryl or alkyl substituents (–11). Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations:

Symmetry vs. Asymmetry: Symmetric derivatives (e.g., bis-4-chlorobenzyl in ) exhibit higher melting points (159–197°C) compared to unsymmetric analogues, likely due to enhanced crystal packing .

Substituent Electronic Effects :

- The target’s 4-nitrophenyl group is strongly electron-withdrawing, which may reduce electron density at the pyrimidine core compared to methoxy (electron-donating) or halogen (moderately electron-withdrawing) substituents in analogues .

- Piperazinyl or piperidinyl groups (–11) introduce basic nitrogen atoms, enhancing solubility in polar solvents compared to purely aromatic substituents .

Physicochemical Properties

- Solubility : The nitro group increases polarity but may reduce aqueous solubility due to hydrophobic aromatic stacking. Methoxy groups could marginally improve solubility compared to halogenated analogues (e.g., 4c in , m.p. 216–218°C) .

- Stability : Nitro groups are generally stable under acidic conditions but may undergo reduction in the presence of strong reducing agents.

Biological Activity

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound notable for its unique structural features, including nitro and methoxy functional groups attached to a pyrimidine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Nitro groups (-NO2) that enhance its reactivity and biological activity.

- Methoxy group (-OCH3) which can influence solubility and interaction with biological targets.

- Pyrimidine ring , a common scaffold in many pharmaceuticals.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The nitro groups can participate in redox reactions, generating reactive oxygen species (ROS) that may lead to cellular damage or apoptosis in targeted cells. Additionally, the compound may interfere with nucleic acids and proteins, disrupting their normal functions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that related pyrimidine derivatives can inhibit key signaling pathways involved in cancer cell proliferation. A notable study demonstrated that certain derivatives induced apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and increased necrosis .

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, making them potential candidates for further development as antimicrobial agents .

Case Study: Anticancer Activity

In a specific study focusing on the anticancer effects of pyrimidine derivatives, researchers synthesized several compounds based on the structure of this compound. The most potent derivative exhibited an IC50 value in the low micromolar range against multiple cancer cell lines, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle phases .

Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine?

The synthesis typically involves multi-step reactions:

- Step 1: Nitration of a pyrimidine precursor under controlled conditions (e.g., HNO₃ in acetic acid at 0–5°C) to introduce the nitro group.

- Step 2: Substitution reactions using 2-methoxy-4-nitroaniline as the nucleophile, often in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate displacement .

- Step 3: Purification via column chromatography or recrystallization, monitored by TLC and characterized via NMR and HRMS .

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopy: ¹H/¹³C NMR confirms substituent positions and functional groups. For example, aromatic protons appear as distinct singlet/multiplet signals (δ 8.0–9.3 ppm) .

- Mass Spectrometry: HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 358.30) .

- Chromatography: HPLC or TLC ensures purity (>95%) .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

- Anticancer Activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MICs .

- Enzyme Inhibition: Fluorescence-based assays for kinases or methyltransferases (e.g., PRMT1 inhibition with IC₅₀ ~2.4 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Solvent Selection: Use DMF or DMSO for enhanced solubility of intermediates .

- Temperature Control: Maintain 60–80°C during substitution to balance reaction rate and side-product formation .

- Catalysts: Add KI to accelerate nucleophilic aromatic substitution .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Molecular Docking: Computational models (e.g., Gaussian16) reveal hydrogen bonding between the nitro group and Glu161 in PRMT1, mimicking substrate arginine .

- Kinetic Studies: Stopped-flow spectroscopy tracks binding kinetics with enzymes (e.g., kₐₚₚ ~10³ M⁻¹s⁻¹) .

Q. How can contradictions between in vitro and in vivo biological data be resolved?

- Metabolic Stability: Assess liver microsome stability to identify rapid degradation (e.g., t₁/₂ < 30 min) .

- Formulation Adjustments: Use liposomal encapsulation to enhance bioavailability in rodent models .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

- DFT Calculations: Analyze electron-withdrawing effects of nitro groups on pyrimidine reactivity .

- QSAR Models: Correlate substituent bulk (e.g., van der Waals volume) with anticancer activity (R² > 0.85) .

Q. What protocols are used for in vivo pharmacological testing?

- Dosing: Administer 10–50 mg/kg intraperitoneally in LPS-induced inflammation models .

- Biomarker Analysis: Measure serum cytokines (IL-6, TNF-α) via ELISA post-treatment .

Q. How do structural analogs compare in biological activity?

Q. What strategies validate target engagement in cellular assays?

- Pull-Down Assays: Biotinylated probes isolate protein complexes for Western blot analysis .

- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization (ΔTm > 2°C) upon compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.